molecular formula C5H2Br2N4OS4 B159848 3-Bromo-5-[(3-bromo-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole CAS No. 134947-29-8

3-Bromo-5-[(3-bromo-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole

Cat. No.: B159848
CAS No.: 134947-29-8
M. Wt: 422.2 g/mol
InChI Key: PTECMLCNSZASLT-UHFFFAOYSA-N
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Description

3-Bromo-5-[(3-bromo-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-[(3-bromo-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 3-bromo-1,2,4-thiadiazole: This can be achieved by reacting thiosemicarbazide with bromine in the presence of a suitable solvent such as acetic acid.

    Thioether Formation: The 3-bromo-1,2,4-thiadiazole is then reacted with a thiol compound to form the thioether linkage.

    Sulfoxidation: The thioether is oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the sulfinyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-[(3-bromo-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The compound can be reduced to remove the sulfinyl group, yielding a thioether.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium amide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of thioether derivatives.

    Substitution: Formation of various substituted thiadiazole derivatives.

Scientific Research Applications

3-Bromo-5-[(3-bromo-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-Bromo-5-[(3-bromo-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole is not fully understood, but it is believed to involve interactions with specific molecular targets. The presence of bromine atoms and the sulfinyl group may allow the compound to interact with enzymes or receptors, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1,2,4-thiadiazole: Lacks the additional sulfinyl and thioether groups, making it less reactive.

    5-Bromo-1,2,4-thiadiazole: Similar structure but different substitution pattern, leading to different reactivity.

    3,5-Dibromo-1,2,4-thiadiazole: Contains two bromine atoms but lacks the sulfinyl and thioether groups.

Uniqueness

3-Bromo-5-[(3-bromo-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole is unique due to the presence of both bromine atoms and a sulfinyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

3-bromo-5-[(3-bromo-1,2,4-thiadiazol-5-yl)sulfinylmethylsulfanyl]-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2N4OS4/c6-2-8-4(14-10-2)13-1-16(12)5-9-3(7)11-15-5/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTECMLCNSZASLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(SC1=NC(=NS1)Br)S(=O)C2=NC(=NS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2N4OS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375640
Record name 3-Bromo-5-{[(3-bromo-1,2,4-thiadiazole-5-sulfinyl)methyl]sulfanyl}-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134947-29-8
Record name 3-Bromo-5-{[(3-bromo-1,2,4-thiadiazole-5-sulfinyl)methyl]sulfanyl}-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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